molecular formula C12H21N3O B1375336 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine CAS No. 1238877-84-3

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine

Cat. No.: B1375336
CAS No.: 1238877-84-3
M. Wt: 223.31 g/mol
InChI Key: QNVCHLXGFGAZHJ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is a specialized chemical scaffold designed for pharmaceutical research and discovery. This compound integrates two privileged structures—an azetidine ring and a piperazine moiety—linked by a carbonyl group to a cyclobutyl substituent. The azetidine ring is a four-membered nitrogen-containing heterocycle that serves as a key pharmacophore in medicinal chemistry, noted for its contribution to metabolic stability and its role as a conformational restraint . The piperazine and cyclobutyl groups are versatile building blocks frequently employed to fine-tune the physicochemical and pharmacokinetic properties of drug candidates . As a fusion of these important fragments, this molecule is of significant value as a synthetic intermediate for constructing more complex bioactive molecules. Researchers can utilize this compound in the design and synthesis of novel compounds for screening against various biological targets. Its structure suggests potential application in developing central nervous system (CNS) agents, given the prevalence of azetidine and piperazine motifs in drugs active in this area . Furthermore, the rigid cyclobutane ring can be used to explore structure-activity relationships by introducing steric constraints and improving potency. This product is intended for research purposes as a chemical reference standard or a building block in organic synthesis. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

azetidin-3-yl-(4-cyclobutylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c16-12(10-8-13-9-10)15-6-4-14(5-7-15)11-2-1-3-11/h10-11,13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNVCHLXGFGAZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azetidin-3-ones and Derivatives

Azetidin-3-ones (β-lactams with the carbonyl at the 3-position) serve as key precursors. According to recent research, chiral azetidin-3-ones can be synthesized via gold-catalyzed oxidative cyclization of sulfonamide precursors, avoiding toxic diazo intermediates and providing high stereoselectivity and yields above 70%. This method involves:

  • Starting from chiral N-propargylsulfonamides.
  • Using BrettPhosAuNTf2 catalyst in dichloroethane at room temperature.
  • Subsequent acidic workup and purification by silica gel chromatography.

Coupling to 4-Cyclobutylpiperazine

The coupling of the azetidin-3-ylcarbonyl moiety to 4-cyclobutylpiperazine is generally achieved via amide bond formation. This can be done by:

  • Activating the azetidin-3-carboxylic acid or its derivative (e.g., acid chloride, anhydride).
  • Reacting with 4-cyclobutylpiperazine under mild conditions to avoid ring strain issues.

Alternatively, direct displacement reactions using azetidin-3-yl mesylates or related intermediates with piperazine derivatives have been reported, with yields improved by using excess amine and appropriate bases. For instance, displacement of a benzhydrylazetidin-3-yl methanesulfonate with piperazine derivatives in acetonitrile at 80 °C gave yields up to 72% after purification.

Representative Preparation Procedure

A typical synthetic route adapted from literature for related azetidin-3-yl amines can be summarized as follows:

Step Reagents & Conditions Outcome Yield (%)
1. Preparation of azetidin-3-yl mesylate Starting from 1-benzhydryl-3-azetidinol, react with methanesulfonyl chloride in dichloromethane with triethylamine at 0-5 °C Formation of azetidin-3-yl methanesulfonate intermediate Not specified
2. Nucleophilic substitution React azetidin-3-yl mesylate with 4-cyclobutylpiperazine in MeCN at 80 °C, with or without base Displacement of mesylate by piperazine nitrogen 60-72% (depending on equivalents and conditions)
3. Purification Silica gel chromatography Pure 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine Isolated yield as above

Key Reaction Parameters and Optimization

  • Temperature: Elevated temperatures (around 80 °C) favor nucleophilic substitution on the azetidin-3-yl mesylate.
  • Equivalents: Using 2 equivalents of the amine nucleophile improves yield significantly.
  • Base: Omission of external base such as Hunig’s base can increase yield, as the amine itself acts as base.
  • Solvent: Acetonitrile is preferred for good solubility and reaction control.
  • Purification: Column chromatography on silica gel with ethyl acetate/hexane mixtures is standard.

Challenges and Considerations

  • The azetidine ring is prone to ring strain; reactions must avoid harsh acidic or basic conditions that can cause ring opening.
  • Protecting groups on azetidine nitrogen can be used to improve stability during synthesis but must be removable under mild conditions.
  • Stereochemistry control is important if chiral azetidine derivatives are desired; gold-catalyzed oxidative cyclization offers a stereoselective route.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Gold-catalyzed oxidative cyclization N-propargylsulfonamides BrettPhosAuNTf2, m-CPBA Room temp, DCE solvent >70% Stereoselective, avoids diazo compounds
Mesylate displacement Azetidin-3-yl methanesulfonate 4-cyclobutylpiperazine 80 °C, MeCN, 2 equiv amine 60-72% Simple, scalable
Acid/base extraction and purification N-t-butyl-O-trimethylsilylazetidine HCl, NaOH, K2CO3 Ambient to 60 °C ~64% For azetidine intermediate preparation

Chemical Reactions Analysis

Types of Reactions

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperazine rings can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. This binding can inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is unique due to the presence of the cyclobutyl group, which can influence its steric and electronic properties. This uniqueness can result in different biological activities and binding affinities compared to similar compounds .

Biological Activity

1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine is a compound of interest in medicinal chemistry, particularly for its potential as a histamine H3 receptor antagonist. This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{12}H_{18}N_{2}O
  • Molecular Weight : 206.29 g/mol

This compound acts primarily as a histamine H3 receptor antagonist . Histamine H3 receptors are involved in various physiological processes, including neurotransmission and modulation of cognitive functions. By antagonizing these receptors, the compound may enhance neurotransmitter release, which could be beneficial in treating cognitive disorders such as Alzheimer's disease and schizophrenia .

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological activities:

  • Cognitive Enhancement : Studies suggest that H3 receptor antagonists can improve cognition and memory retention. This is particularly relevant for conditions like Alzheimer's disease and Attention Deficit Hyperactivity Disorder (ADHD) .
  • Sleep Regulation : The compound may influence sleep patterns by modulating histamine levels, potentially aiding in the treatment of disorders such as narcolepsy .
  • Energy Homeostasis : It shows promise in addressing obesity-related issues by affecting energy balance through histamine signaling pathways .

Study 1: Cognitive Improvement

In a murine model of cognitive impairment, administration of this compound resulted in significant improvements in memory tasks compared to control groups. The study noted enhanced performance in maze navigation tests, suggesting potential applications in treating cognitive decline .

Study 2: Sleep Disorders

Another study evaluated the effects of the compound on sleep architecture. Results indicated that it reduced wakefulness and increased total sleep time in animal models, supporting its use as a therapeutic agent for sleep disorders .

Comparative Analysis with Similar Compounds

Compound NameMechanism of ActionTherapeutic Use
This compoundH3 receptor antagonistCognitive disorders, sleep regulation
Other H3 AntagonistsSimilar mechanismVarious CNS disorders
Traditional AntipsychoticsDopamine receptor modulationSchizophrenia, mood disorders

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Azetidin-3-ylcarbonyl)-4-cyclobutylpiperazine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with cyclobutyl-substituted piperazines using carbodiimide-based reagents (e.g., EDC/HOAt) . Optimization includes solvent selection (e.g., anhydrous DMF or acetonitrile), stoichiometric control of coupling agents, and temperature modulation (e.g., room temperature for 24 hours vs. reflux). Purification via column chromatography with gradients of ethyl acetate/hexane is standard .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR, 1^1H and 13^13C) confirms regioselectivity and functional group integrity. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N-H) stretches. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (>98% purity) ensures batch consistency .

Q. How can researchers assess structure-activity relationships (SAR) for this compound in biological studies?

  • Methodological Answer : SAR evaluation involves systematic modifications:

  • Azetidine ring : Replace with pyrrolidine or morpholine to test conformational flexibility .
  • Cyclobutyl group : Substitute with cyclohexyl or aromatic rings to probe steric effects .
  • Piperazine backbone : Introduce methyl or sulfonyl groups to alter basicity and solubility .
    Biological assays (e.g., receptor binding, enzyme inhibition) are then conducted to correlate structural changes with activity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for piperazine-azetidine hybrids?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity) or impurities. Validate findings by:

  • Replicating experiments under standardized protocols (e.g., NIH/WHO guidelines).
  • Using isotopically labeled compounds to track metabolite interference .
  • Performing dose-response curves to distinguish true activity from cytotoxicity .

Q. How can computational chemistry optimize reaction pathways for synthesizing enantiopure derivatives?

  • Methodological Answer : Density Functional Theory (DFT) predicts transition states to identify chiral induction bottlenecks. Molecular docking screens potential catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis. Reaction path search algorithms (e.g., GRRM) propose energy-efficient routes, reducing trial-and-error experimentation .

Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?

  • Methodological Answer : Racemization during amide coupling is a key issue. Solutions include:

  • Using chiral auxiliaries (e.g., Oppolzer’s sultam) to stabilize intermediates .
  • Low-temperature reactions (<0°C) to minimize epimerization .
  • Chiral HPLC or enzymatic resolution (e.g., lipases) for post-synthesis purification .

Q. How do researchers design toxicology protocols for novel piperazine derivatives?

  • Methodological Answer : Reference Safety Data Sheets (SDS) for structural analogs (e.g., skin/eye irritation thresholds ). Conduct in vitro assays (Ames test for mutagenicity, MTT for cytotoxicity) before in vivo studies. Use zebrafish embryos for rapid ecotoxicity screening (e.g., LC50_{50} determination) .

Methodological Considerations

Q. What spectroscopic techniques elucidate mechanistic pathways in piperazine-azetidine reactivity?

  • Methodological Answer :

  • In situ FT-IR monitors real-time carbonyl group transformations during coupling .
  • ESR spectroscopy detects radical intermediates in oxidation reactions .
  • X-ray crystallography resolves steric clashes in cyclobutyl-azetidine conformers .

Q. How can cross-disciplinary approaches (e.g., computational + experimental) accelerate discovery?

  • Methodological Answer : Integrate quantum mechanics/molecular mechanics (QM/MM) simulations to predict reaction outcomes, then validate with microfluidic reactors for high-throughput screening. Machine learning models trained on PubChem data prioritize synthetic targets .

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